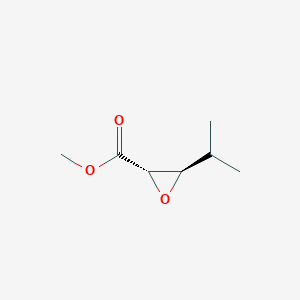![molecular formula C12H20O8S B024940 (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide CAS No. 106571-12-4](/img/structure/B24940.png)
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide, also known as DTT, is a small molecule widely used in scientific research. It is a reducing agent that can break disulfide bonds in proteins, which is essential for many biochemical and molecular biology experiments. In
Mecanismo De Acción
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide works by breaking disulfide bonds in proteins, which are formed by the oxidation of cysteine residues. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, forming thiol groups. The thiol groups can then form new disulfide bonds or react with other thiol groups to form protein-protein or protein-ligand interactions.
Biochemical and Physiological Effects:
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide has no known physiological effects in humans or animals. However, it can cause cytotoxicity and cell death at high concentrations. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can also react with other biomolecules, such as DNA and RNA, which can affect their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is a commonly used reducing agent in biochemistry and molecular biology experiments. It is easy to use, inexpensive, and effective at breaking disulfide bonds in proteins. However, (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide has some limitations. It can react with other biomolecules, such as DNA and RNA, which can affect their structure and function. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can also be unstable in solution and can degrade over time, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several future directions for the use of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide in scientific research. One direction is to develop new reducing agents that are more stable and less reactive with other biomolecules. Another direction is to explore the use of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide in new applications, such as in the preparation of protein samples for mass spectrometry analysis. Finally, the mechanism of action of (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide could be further studied to better understand how it interacts with biomolecules and how it affects their structure and function.
Métodos De Síntesis
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide can be synthesized by the reaction of 1,2-ethanedithiol with 2,2-dimethyldioxirane. The reaction is carried out in anhydrous ether or dichloromethane at low temperature (-78°C). The product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is widely used in scientific research, especially in biochemistry and molecular biology. It is used to reduce disulfide bonds in proteins, which can be important for protein structure determination, protein folding studies, and protein-protein interaction studies. (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is also used in the preparation of protein samples for SDS-PAGE and Western blot analysis. In addition, (4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide is used as a reducing agent in many enzymatic assays, such as thiol-dependent enzymes and peroxidases.
Propiedades
Número CAS |
106571-12-4 |
|---|---|
Nombre del producto |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |
Fórmula molecular |
C12H20O8S |
Peso molecular |
324.35 g/mol |
Nombre IUPAC |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H20O8S/c1-11(2)15-5-7(17-11)9-10(20-21(13,14)19-9)8-6-16-12(3,4)18-8/h7-10H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |
Clave InChI |
QAUBTIDRQZLYPJ-ZYUZMQFOSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OS(=O)(=O)O2)[C@H]3COC(O3)(C)C)C |
SMILES |
CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |
SMILES canónico |
CC1(OCC(O1)C2C(OS(=O)(=O)O2)C3COC(O3)(C)C)C |
Sinónimos |
1,2:5,6-Di-O-isopropylidene-3,4-O-sulfonyl-D-mannitol, [4R(R),5R(R)]-4,5-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-1,3,2-dioxathiolane 2,2-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




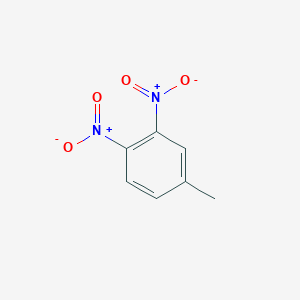
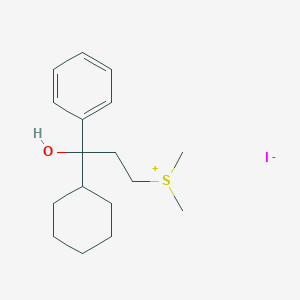

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
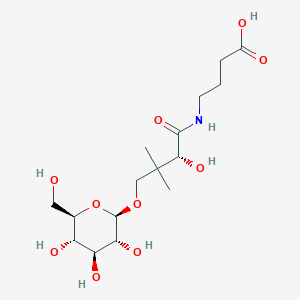

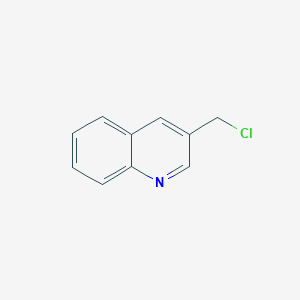
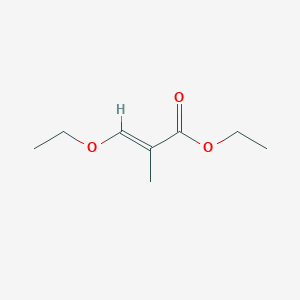
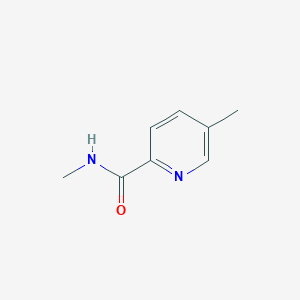

![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)

